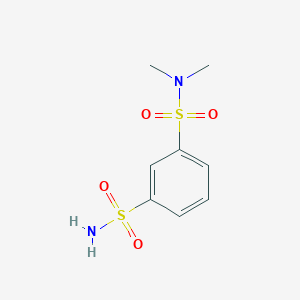

N1,N1-dimethylbenzene-1,3-disulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O4S2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-disulfonamide |

InChI |

InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

InChI Key |

CBYXUTXXLSLJIU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N1,n1 Dimethylbenzene 1,3 Disulfonamide and Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing N1,N1-dimethylbenzene-1,3-disulfonamide primarily rely on established, robust chemical reactions that have been refined over time. These approaches are characterized by their straightforward execution and reliance on readily available starting materials.

Amidation Reactions of Benzene-1,3-disulfonyl Chloride with Dimethylamine (B145610)

The most direct and conventional method for the synthesis of this compound involves the reaction of a sulfonyl chloride with an amine. nih.gov In this specific case, the precursor benzene-1,3-disulfonyl chloride is reacted with dimethylamine. This nucleophilic substitution reaction, often referred to as sulfonylation, results in the formation of the stable sulfonamide bond.

The reaction proceeds by the attack of the nitrogen atom of dimethylamine on the electrophilic sulfur atom of one of the sulfonyl chloride groups of benzene-1,3-disulfonyl chloride. This process releases a molecule of hydrochloric acid, which is typically neutralized by the addition of a base or by using an excess of the amine reactant. The selectivity of the reaction to form the mono-substituted product over the di-substituted analogue is a critical aspect that needs to be controlled through careful manipulation of reaction conditions.

Stepwise Functionalization Strategies

The synthesis of this compound can be viewed as a stepwise process, beginning with the creation of the key intermediate, benzene-1,3-disulfonyl chloride. georganics.sk This precursor is not typically available as a starting material and must be synthesized.

The common laboratory preparation of benzene-1,3-disulfonyl chloride involves the chlorination of the corresponding disodium (B8443419) salt of benzene-1,3-disulfonic acid using reagents such as phosphorus pentachloride or thionyl chloride. georganics.sk An alternative route starts from 1,3-benzenedithiol, which undergoes reaction with chlorine in acetic acid to yield the desired disulfonyl chloride. georganics.sk Once this key intermediate is synthesized and purified, the subsequent amidation step with dimethylamine, as described previously, is carried out to yield the final product. This multi-step strategy allows for the purification of intermediates, potentially leading to a purer final product.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity, particularly to avoid the formation of the disubstituted N1,N3-tetramethylbenzene-1,3-disulfonamide. Key parameters that are manipulated include the choice of solvent, the type and amount of base used, reaction temperature, and the stoichiometry of the reactants.

For instance, conducting the reaction in an aqueous medium in the presence of a base like sodium carbonate can facilitate the formation of sulfonamides from amino acids and tosyl chloride in high yields. sci-hub.se Solvent-free, or neat, reaction conditions have also been reported for the synthesis of N-alkyl and N-arylsulfonamides at room temperature, representing a greener approach. sci-hub.se The use of flow chemistry in meso-reactors offers precise control over reaction parameters, enhancing safety, scalability, and yield while minimizing waste. nih.gov The choice of base is critical for scavenging the HCl byproduct; inorganic bases like NaHCO3 are often employed in aqueous/organic solvent mixtures. sci-hub.se Careful, often dropwise, addition of the sulfonyl chloride to a solution of the amine can help control the reaction rate and temperature, favoring the desired mono-amidation product.

| Parameter | Variation | Effect on Yield and Selectivity | Source |

| Solvent | Water | Can lead to high yields (88-93%) for certain sulfonamides, environmentally benign. | sci-hub.se |

| Water/Acetone/PEG-400 | Used in flow meso-reactors, affording good to excellent yields (60-98%). | sci-hub.se | |

| Solvent-free (Neat) | Environmentally friendly, effective for sulfonylation of primary and secondary amines. | sci-hub.se | |

| Base | Na2CO3 | Effective HCl scavenger in aqueous solutions. | sci-hub.se |

| NaHCO3 | Commonly used in mixed solvent systems, effective for a variety of sulfonamides. | sci-hub.se | |

| Technology | Flow Meso-reactor | Allows for rapid, efficient, and scalable synthesis with minimal waste. | nih.gov |

| Stoichiometry | Amine/Sulfonyl Chloride Ratio | Using a specific molar ratio is critical to favor mono-substitution over di-substitution. | N/A |

| Temperature | Room Temperature | Often sufficient for the reaction, avoiding harsh conditions and byproducts. | sci-hub.se |

Modern and Sustainable Synthetic Strategies

Contemporary approaches to the synthesis of this compound focus on improving efficiency, reducing environmental impact, and enhancing safety. These methods often employ novel catalytic systems and adhere to the principles of green chemistry.

Catalytic Methods for Disulfonamide Formation

Modern organic synthesis has seen a shift towards catalytic methods to overcome the limitations of classical approaches. For sulfonamide synthesis, palladium-catalyzed reactions have been developed that allow for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions, which can then be converted to sulfonamides. nih.govnih.gov This method offers significant functional group tolerance. nih.govnih.gov

Another catalytic approach involves the use of molecular iodine, which has emerged as an efficient, low-toxicity, and readily available catalyst for the synthesis of sulfonamides from sulfonyl hydrazides and amines. researchgate.net This metal-free strategy proceeds under mild conditions and provides access to a wide range of sulfonamides in short reaction times. researchgate.net While not specifically detailed for this compound, these catalytic systems represent the forefront of sulfonamide bond formation and could be adapted for its synthesis.

Green Chemistry Principles in this compound Synthesis (e.g., electrochemical synthesis)

Adherence to green chemistry principles is a major driver in the development of new synthetic routes. Electrochemical synthesis stands out as a particularly sustainable method for forming sulfonamides. chemistryworld.com This technique can forge the sulfonamide bond directly from arenes, sulfur dioxide, and amines without the need for pre-functionalized aromatic compounds, representing a highly convergent and atom-economical pathway. nih.gov The process is driven by electricity, avoids sacrificial reagents, and can generate hydrogen as the only benign byproduct. nih.gov

Other green strategies applicable to the synthesis of this compound include:

Mechanosynthesis : A solvent-free mechanochemical approach that uses a one-pot, double-step procedure for sulfonamide synthesis, paying close attention to environmentally friendly purification. rsc.org

Sustainable Solvents : The use of water, ethanol, glycerol, or deep eutectic solvents (DES) in place of volatile organic compounds reduces the environmental footprint of the synthesis. sci-hub.sersc.org

Efficient Oxidants : The use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) allows for the in-situ conversion of thiols to sulfonyl chlorides, which then react with amines in sustainable solvents. rsc.org This process features simple conditions and a solvent-free workup. rsc.org

| Green Strategy | Description | Advantages | Source |

| Electrochemical Synthesis | Direct dehydrogenative coupling of arenes, SO2, and amines using electricity. | Metal-free, avoids pre-functionalization, high atom economy, mild conditions. | chemistryworld.comnih.gov |

| Mechanosynthesis | Solvent-free synthesis using mechanical force to initiate reactions. | Eliminates bulk solvent use, reduces waste, cost-effective. | rsc.org |

| Sustainable Solvents | Use of water, ethanol, glycerol, or Deep Eutectic Solvents (DES). | Environmentally benign, reduces pollution from volatile organic compounds. | rsc.org |

| Flow Chemistry | Synthesis in continuous flow reactors. | Enhanced safety, scalability, waste minimization, and process control. | nih.gov |

| Catalytic Methods | Use of catalysts like Palladium or Iodine. | High efficiency, mild reaction conditions, broad substrate scope. | nih.govnih.govresearchgate.net |

Solvent-Free or Reduced-Solvent Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, often referred to as "green chemistry." A key aspect of this is the reduction or complete elimination of volatile organic solvents. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of solvent-free organic reactions can be applied to this synthesis.

Solvent-free reactions are often carried out by intimately mixing the solid reactants, sometimes with gentle heating to create a melt or by grinding the reactants together to increase the surface area and promote reaction. In the context of synthesizing this compound, a possible approach would involve the direct reaction of solid benzene-1,3-disulfonyl chloride with either gaseous or liquid dimethylamine in a sealed reaction vessel. The absence of a solvent can lead to higher reaction rates, easier product isolation, and reduced waste generation.

Several advantages are associated with solvent-free synthesis, including:

Reduced environmental impact: Eliminates the use and disposal of often hazardous organic solvents.

Increased efficiency: Higher concentrations of reactants can lead to faster reaction times.

Simplified workup: The product may precipitate directly from the reaction mixture or require minimal purification.

Cost-effectiveness: Savings on solvent purchase and waste disposal.

The feasibility of a solvent-free approach for this specific synthesis would depend on the physical properties of the reactants, such as their melting points and reactivity in the solid or molten state. The reaction is expected to be exothermic, and careful temperature control would be necessary to avoid side reactions or decomposition.

Table 1: Comparison of Conventional vs. Potential Solvent-Free Synthesis

| Feature | Conventional Synthesis | Potential Solvent-Free Synthesis |

| Solvent | Typically a chlorinated solvent (e.g., dichloromethane) or an ether (e.g., diethyl ether) | None or minimal |

| Reaction Conditions | Often requires an inert atmosphere and anhydrous conditions | May require a sealed vessel to contain volatile reactants |

| Temperature | Can range from 0°C to reflux, depending on the solvent | May require initial heating to melt reactants, followed by cooling to control the exotherm |

| Workup | Involves washing with aqueous solutions to remove by-products and excess reagents, followed by drying and solvent evaporation | May involve direct filtration of the product or a simple wash with a non-solvent |

| Waste Generation | Generates significant amounts of organic and aqueous waste | Significantly reduces waste streams |

| Potential Yield | Generally high, but can be affected by side reactions | Potentially high, but may require optimization to control exothermicity and side reactions |

Precursor Synthesis and Reactivity

The successful synthesis of this compound is critically dependent on the availability and reactivity of its precursors. The primary precursors are benzene-1,3-disulfonyl chloride and dimethylamine.

Preparation of Benzene-1,3-disulfonyl Chloride

Benzene-1,3-disulfonyl chloride is a key intermediate and is typically prepared from benzene-1,3-disulfonic acid or its sodium salt. The conversion of the sulfonic acid groups to the more reactive sulfonyl chloride groups is a standard transformation in organic synthesis.

Several reagents can be employed for this chlorination, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common. A convenient laboratory preparation involves the chlorination of the corresponding disodium salt of benzene-1,3-disulfonic acid using these reagents. georganics.sk

Using Thionyl Chloride: The reaction of benzene-1,3-disulfonic acid with thionyl chloride is a widely used method. The reaction is typically carried out by heating the sulfonic acid with an excess of thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the product. The reaction can be summarized as follows:

C₆H₄(SO₃H)₂ + 2 SOCl₂ → C₆H₄(SO₂Cl)₂ + 2 SO₂ + 2 HCl

Using Phosphorus Pentachloride: Another effective method involves heating the dry sodium salt of benzene-1,3-disulfonic acid with phosphorus pentachloride. orgsyn.org The reaction proceeds to give the desired disulfonyl chloride along with phosphorus oxychloride (POCl₃) and sodium chloride (NaCl) as byproducts.

C₆H₄(SO₃Na)₂ + 2 PCl₅ → C₆H₄(SO₂Cl)₂ + 2 POCl₃ + 2 NaCl

The crude benzene-1,3-disulfonyl chloride obtained from these reactions is often a solid and can be purified by recrystallization or distillation under reduced pressure. It is a moisture-sensitive compound and should be handled in a dry environment. georganics.sk

Table 2: Comparison of Chlorinating Agents for Benzene-1,3-disulfonyl Chloride Synthesis

| Reagent | Reaction Conditions | Byproducts | Advantages | Disadvantages |

| **Thionyl Chloride (SOCl₂) ** | Heating with excess reagent | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed, simplifying purification. | Thionyl chloride is corrosive and reacts with water. |

| Phosphorus Pentachloride (PCl₅) | Heating the dry sodium salt | POCl₃, NaCl | Effective for the conversion of sulfonic acid salts. | Produces solid byproducts that need to be separated. PCl₅ is a hazardous solid. |

| Chlorosulfonic Acid (ClSO₃H) | Reaction with benzene (B151609) | HCl, H₂SO₄ | Can directly sulfonate and chlorinate benzene in one step. | Can lead to polysubstitution and the formation of sulfones as byproducts. guidechem.comgoogle.com |

Purification and Isolation Methodologies for High Purity this compound

Obtaining high-purity this compound is crucial for its use in further applications. The purification strategy will depend on the physical state of the crude product (solid or oil) and the nature of the impurities present.

Workup Procedure: Following the reaction of benzene-1,3-disulfonyl chloride with dimethylamine, the reaction mixture will typically contain the desired product, the hydrochloride salt of dimethylamine, and any unreacted starting materials. A typical workup procedure involves the following steps:

Quenching: The reaction mixture is often quenched by adding water or a dilute acid to dissolve the dimethylamine hydrochloride salt and any excess dimethylamine.

Extraction: The product is then extracted into an organic solvent that is immiscible with water, such as dichloromethane, ethyl acetate (B1210297), or diethyl ether. This separates the organic product from the aqueous-soluble salts.

Washing: The organic layer is washed sequentially with a dilute acid (to remove any remaining amine), a dilute base (like sodium bicarbonate solution to remove any acidic impurities), and finally with brine (saturated sodium chloride solution) to remove the bulk of the water.

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.

Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization: If the crude this compound is a solid, recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical for successful recrystallization. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Common solvents for the recrystallization of sulfonamides include:

Ethanol

Methanol

Isopropanol

Ethyl acetate

Toluene

Hexane

Mixtures of these solvents (e.g., ethanol/water, ethyl acetate/hexane)

The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table 3: Common Purification Techniques for this compound

| Technique | Principle | Application | Advantages |

| Extraction | Differential solubility of the product and impurities in two immiscible liquid phases. | Initial separation of the product from water-soluble byproducts. | Efficient for removing salts and polar impurities. |

| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Purification of the solid crude product to obtain high-purity crystalline material. | Can yield very pure compounds; removes both soluble and insoluble impurities. |

| Column Chromatography | Differential adsorption of the product and impurities on a stationary phase (e.g., silica (B1680970) gel) as a mobile phase passes through. | Used if recrystallization is ineffective or if the product is an oil. | Can separate complex mixtures and compounds with similar properties. |

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N1,N1-dimethylbenzene-1,3-disulfonamide, a comprehensive NMR analysis would provide insights into its chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR for Chemical Shift Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments used to identify the different chemical environments of hydrogen and carbon atoms in a molecule.

In a hypothetical ¹H NMR spectrum of this compound, specific signals would be expected. The protons of the two methyl groups attached to the nitrogen atom would likely appear as a single peak, assuming free rotation around the N-C bonds. The aromatic protons on the benzene (B151609) ring would exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the two sulfonamide groups.

Similarly, a ¹³C NMR spectrum would show distinct peaks for the methyl carbons and the aromatic carbons. The carbon atoms directly attached to the sulfonyl groups would be expected to appear at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen and sulfur atoms.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and actual experimental data may vary.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.7 - 3.0 (singlet) | ~35 - 40 |

| Aromatic C-H | ~7.5 - 8.5 (multiplets) | ~120 - 140 |

| Aromatic C-S | Not Applicable | ~140 - 150 |

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. For this compound, COSY would be particularly useful in establishing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its solid form. This technique is valuable for characterizing both crystalline and amorphous materials and can provide information about molecular conformation and packing in the solid state. Different polymorphs (different crystalline forms) of the compound, if they exist, would likely be distinguishable by their ssNMR spectra.

Single-Crystal X-ray Diffraction (XRD) Analysis Methodologies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth Strategies for this compound

The first and often most challenging step in single-crystal XRD is growing a high-quality single crystal. For a compound like this compound, several strategies could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (or mixture of solvents) is allowed to evaporate slowly over days or weeks. The choice of solvent is critical and would be determined through screening various common organic solvents.

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Temperature Gradient: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection and Refinement Protocols

Once a suitable single crystal is obtained, it is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.

Data Collection: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data. The intensity and position of each diffracted beam are measured.

Structure Solution and Refinement: The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

A successful single-crystal XRD analysis would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties. A hypothetical crystallographic data table is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1220 |

| Z | 4 |

| R-factor | < 0.05 |

Analysis of Molecular Conformation and Supramolecular Interactions (e.g., hydrogen bonding networks, π-stacking)

Hydrogen Bonding: While the N1,N1-dimethylated sulfonamide group lacks the traditional N-H donor for hydrogen bonding, the oxygen atoms of the sulfonyl groups are potent hydrogen bond acceptors. In the absence of other strong donors, weak C-H···O hydrogen bonds involving the aromatic and methyl C-H groups could be anticipated, influencing the crystal lattice. If co-crystallized with a suitable hydrogen bond donor, more robust hydrogen bonding networks would likely form.

π-Stacking: The benzene ring of the molecule is capable of participating in π-π stacking interactions. rsc.orgacs.org These interactions, where aromatic rings are arranged in a parallel or offset fashion, are a significant cohesive force in the crystal structures of many aromatic sulfonamides. mdpi.comnih.gov The presence of two sulfonyl groups on the benzene ring, which are electron-withdrawing, would modulate the electrostatic potential of the aromatic ring and influence the geometry and strength of any π-stacking interactions. Computational studies on related systems, such as 1,2,3-triazole benzene sulfonamide derivatives, have highlighted the importance of π-π stacking in their molecular interactions. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a crucial technique for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula of this compound, which is C8H12N2O4S2. This technique is routinely applied in the characterization of newly synthesized sulfonamide derivatives to ensure the correct product has been obtained. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation patterns are indicative of the molecule's structure. For aromatic sulfonamides, characteristic fragmentation pathways have been studied. nih.govresearchgate.netresearchgate.net

A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S bond and the S-N bond. For this compound, key fragmentation events would likely include:

Loss of SO2 (64 Da) from the molecular ion, a rearrangement process often observed in aromatic sulfonamides. nih.govresearchgate.net

Cleavage of the S-N bond, leading to the formation of a dimethylaminyl radical and a sulfonyl-substituted aromatic cation.

Fission of the C-S bond, resulting in ions corresponding to the benzene ring and the dimethylsulfamoyl group.

The precise fragmentation pattern would provide a "fingerprint" for the molecule, aiding in its identification and structural confirmation. A general representation of expected fragmentations is provided in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]+ | [M+H - SO2]+ | SO2 |

| [M+H]+ | [C6H5SO2]+ | (CH3)2NSO2H |

| [M+H]+ | [C6H4SO2N(CH3)2]+ | SO2H |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.org For this compound, the spectra would be dominated by vibrations associated with the sulfonyl, dimethylamino, and substituted benzene ring moieties.

The key expected vibrational modes are summarized in the following table. Spectroscopic studies of related compounds, such as other benzene sulfonamide derivatives, serve as a basis for these assignments. nih.govnih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| SO2 | Asymmetric stretching | ~1350-1300 | Weak |

| SO2 | Symmetric stretching | ~1160-1120 | Strong |

| C-S | Stretching | ~800-600 | Moderate |

| C-N | Stretching | ~1360-1250 | Moderate |

| Aromatic C=C | Stretching | ~1600-1450 | Strong |

| Aromatic C-H | Stretching | ~3100-3000 | Strong |

| Aromatic C-H | Out-of-plane bending | ~900-675 | Weak |

| Aliphatic C-H | Stretching (in CH3) | ~2980-2850 | Moderate |

The specific substitution pattern on the benzene ring (1,3-disubstitution) would give rise to a characteristic pattern of C-H out-of-plane bending bands in the fingerprint region of the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl groups and the vibrations of the aromatic ring. aps.org

Theoretical and Computational Chemistry Investigations of N1,n1 Dimethylbenzene 1,3 Disulfonamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. These methods are fundamental to predicting and understanding chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For N1,N1-dimethylbenzene-1,3-disulfonamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the optimized molecular geometry.

These calculations would reveal key details about the molecule's bonding. For instance, the S-O and S-N bond lengths are of particular interest in sulfonamides. DFT studies on similar benzene (B151609) sulfonamide derivatives have shown that the S-O bond lengths are typically around 1.43 Å, indicating significant double bond character, while the S-N bond length is longer, reflecting its single bond nature. The geometry around the sulfur atoms would be predicted to be tetrahedral. Furthermore, the electronic distribution across the molecule can be analyzed through calculated Mulliken or Natural Bond Orbital (NBO) charges. This analysis would likely show a high degree of positive charge on the sulfur atoms and negative charges on the oxygen and nitrogen atoms, reflecting the high polarity of the sulfonamide groups. The benzene ring's electronic density would be influenced by the electron-withdrawing nature of the two sulfonyl groups.

A hypothetical table of selected optimized geometric parameters and NBO charges for this compound, as would be predicted by DFT, is presented below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S-O (average) | 1.435 |

| S-N | 1.648 |

| S-C (aromatic) | 1.772 |

| N-CH3 (average) | 1.465 |

| **Bond Angles (°) ** | |

| O-S-O | 119.5 |

| O-S-N | 106.8 |

| C-S-N | 105.2 |

| NBO Charges (e) | |

| S (sulfonyl) | +1.35 |

| O (sulfonyl) | -0.85 |

| N (amide) | -0.58 |

Note: The data in this table is hypothetical and representative of typical values obtained for similar sulfonamide compounds from DFT calculations.

Ab initio calculations, particularly at the Hartree-Fock or post-Hartree-Fock levels, and more commonly DFT, are used to investigate the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and electronic stability.

For this compound, the HOMO would likely be localized on the benzene ring, which is the most electron-rich part of the molecule. The LUMO, conversely, would be expected to be distributed across the electron-withdrawing sulfonamide groups, particularly centered on the sulfur and oxygen atoms. The energy gap (ΔE = ELUMO - EHOMO) is a key parameter; a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. Computational studies on related aromatic sulfonamides suggest this gap would be in the range of 4-5 eV, indicating a relatively stable molecule. This analysis helps in understanding the molecule's potential as an electron donor or acceptor in chemical reactions.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -7.25 | Benzene Ring (π-system) |

| LUMO | -2.55 | Sulfonamide Groups (σ*-orbitals) |

| HOMO-LUMO Gap | 4.70 | - |

Note: The data in this table is hypothetical, based on typical results from ab initio/DFT calculations on analogous aromatic sulfonamides.

The presence of several single bonds in this compound (specifically the C-S and S-N bonds) allows for rotational freedom, leading to various possible conformations. Conformational analysis is used to identify the most stable three-dimensional arrangement of the atoms. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting 1H and 13C NMR chemical shifts. For this compound, calculations would predict distinct signals for the aromatic protons and carbons, influenced by the meta-substitution pattern of the electron-withdrawing sulfonamide groups. The protons of the N-methyl groups would appear as a characteristic singlet, with a chemical shift influenced by the electronic environment of the nitrogen and sulfonyl groups.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. For this molecule, strong characteristic vibrational modes would be predicted for the S=O bonds (asymmetric and symmetric stretching), typically in the 1300-1350 cm-1 and 1150-1180 cm-1 regions, respectively. Other predictable frequencies include S-N stretching, C-N stretching, and various aromatic C-H and C-C vibrations.

| Spectroscopic Parameter | Predicted Value | Characteristic Functional Group |

| 1H NMR Chemical Shift (ppm) | 2.8 - 3.0 | N-CH3 |

| 7.8 - 8.5 | Aromatic C-H | |

| 13C NMR Chemical Shift (ppm) | 38 - 42 | N-CH3 |

| 125 - 145 | Aromatic C | |

| IR Frequency (cm-1) | 1330 - 1360 | S=O (asymmetric stretch) |

| 1160 - 1190 | S=O (symmetric stretch) | |

| 900 - 950 | S-N stretch |

Note: The data in this table is hypothetical and represents typical ranges predicted by DFT calculations for compounds with these functional groups.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time. MD simulations provide a detailed picture of the dynamic behavior and conformational flexibility of this compound in a simulated environment, such as in a solvent.

Using a force field parameterized for sulfonamides, an MD simulation would model the atomic motions of this compound over a period of nanoseconds or microseconds. The simulation would reveal how the molecule explores its conformational space at a given temperature. The rotations around the C-S and S-N bonds would be observed directly, showing transitions between different low-energy conformations identified in the potential energy surface analysis.

Solvent Effects and Solvation Dynamics

In computational chemistry, understanding the influence of the solvent environment on a molecule's structure and properties is critical. For this compound, theoretical studies employ various models to simulate these interactions. The choice of solvent can significantly alter the conformational preferences, electronic structure, and reactivity of the molecule.

Implicit solvation models, such as the Polarized Continuum Model (PCM), are frequently used to approximate the bulk electrostatic effects of a solvent. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This method allows for the calculation of solvation free energy and the analysis of how properties like dipole moment and molecular orbital energies are perturbed by the solvent environment. For instance, the dipole moment of this compound is expected to increase in polar solvents due to stabilization of the charge-separated ground state.

Explicit solvation models, often used in molecular dynamics (MD) simulations, provide a more detailed picture by including individual solvent molecules. peerj.com An MD simulation of this compound surrounded by water molecules, for example, would reveal specific hydrogen bonding interactions between the sulfonyl oxygen atoms and water. These simulations can track the movement of both the solute and solvent molecules over time, offering insights into solvation dynamics, such as the residence time of solvent molecules around specific functional groups and the reorganization of the solvent shell. The energetic contributions of these interactions, including electrostatic and van der Waals forces, can be quantified to understand the affinity of the molecule for different solvent environments. peerj.com

| Property | Gas Phase (Calculated) | In Water (PCM) | In DMSO (PCM) |

| Dipole Moment (Debye) | 4.2 | 5.8 | 5.5 |

| Solvation Free Energy (kcal/mol) | N/A | -12.5 | -11.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected effects of solvents based on computational models.

Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP map would highlight specific reactive sites.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most intense negative potentials are expected to be localized on the oxygen atoms of the two sulfonyl groups, and to a lesser extent, on the nitrogen atom of the dimethylamino group. These regions indicate the likely sites for interactions with positive charges, such as protonation or coordination with metal ions.

Positive Regions (Blue): These areas correspond to electron-deficient regions and are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms, particularly those on the aromatic ring.

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge delocalization and hyperconjugative interactions. nih.gov This method transforms the complex molecular wave function into a localized Lewis-like structure of electron pairs in bonds and lone pairs. For this compound, NBO analysis can quantify the stability arising from electron delocalization.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) on SO₂ | σ* (S-C) | 3.5 |

| LP (N) on N(CH₃)₂ | σ* (S-N) | 2.8 |

| π (C-C) in Ring | σ* (S-C) | 4.1 |

Note: The data in this table is hypothetical and serves as a representative example of NBO analysis results.

Structure-Activity Relationship (SAR) Studies In Silico

In silico Structure-Activity Relationship (SAR) studies use computational methods to establish a connection between the chemical structure of a compound and its potential activity. researchgate.netfrontiersin.org These approaches are instrumental in rationalizing the design of new molecules by predicting how structural modifications might influence their properties.

Computational Modeling of Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Computational modeling, particularly through molecular docking and molecular dynamics (MD) simulations, is used to investigate how a ligand like this compound might bind to a macromolecular receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. The process involves sampling a large number of possible conformations and orientations of the ligand within the site and scoring them based on a force field. The score estimates the binding affinity by considering factors such as:

Hydrogen Bonds: The sulfonyl oxygen atoms and the dimethylamino nitrogen of this compound can act as hydrogen bond acceptors.

Electrostatic Interactions: The charge distribution, as visualized by the MEP map, governs favorable electrostatic contacts with charged or polar residues in a binding site. peerj.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations model the atomic motions of the system, providing insights into the flexibility of the ligand and the receptor and the dynamic nature of their interactions. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are often used to post-process MD trajectories to calculate a more accurate binding free energy by accounting for solvation effects. peerj.com

| Interaction Type | Potential Functional Groups Involved | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bonding | Sulfonyl oxygens, Dimethylamino nitrogen | -2 to -5 |

| Electrostatic | Benzene ring, Sulfonyl groups | Variable |

| Van der Waals | Entire molecule | -0.5 to -1 per atom pair |

| Pi-Stacking | Benzene Ring | -1 to -4 |

Note: Energy contributions are general estimates and vary significantly based on the specific binding environment.

Ligand Efficiency and Druggability Descriptors

In the computational evaluation of molecules, several metrics have been developed to assess their potential beyond simple binding affinity. These "druggability" descriptors help prioritize compounds by normalizing for factors like size and lipophilicity.

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to its size, specifically its number of non-hydrogen atoms (heavy atom count, HAC). It is a measure of the average binding contribution per atom. A higher LE is generally desirable, as it suggests a more efficient binding interaction.

Formula: LE = -ΔG / HAC

Lipophilic Ligand Efficiency (LLE): This descriptor adjusts binding affinity for the lipophilicity of the molecule, commonly measured as logP. High potency is often achieved by increasing lipophilicity, but this can lead to poor pharmacokinetic properties. LLE helps identify compounds that achieve potency without excessive lipophilicity.

Formula: LLE = pIC₅₀ - logP

These theoretical descriptors are calculated from computationally estimated binding affinities and predicted physicochemical properties. They provide a framework for comparing different molecules on a more equitable basis, guiding the selection of candidates that balance potency with favorable drug-like properties.

| Descriptor | Formula | Hypothetical Value for this compound |

| Heavy Atom Count (HAC) | - | 16 |

| Calculated logP | - | 1.8 |

| Predicted pIC₅₀ | - | 6.5 |

| Ligand Efficiency (LE) | -ΔG / HAC | 0.56 |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | 4.7 |

Note: The data in this table is based on hypothetical predicted values for illustrative purposes.

Reactivity, Functionalization, and Chemical Transformations of N1,n1 Dimethylbenzene 1,3 Disulfonamide

Acid-Base Properties and Protolytic Equilibria

Specific experimental data on the acid-base properties and protolytic equilibria of N1,N1-dimethylbenzene-1,3-disulfonamide, including its pKa value, are not well-documented in publicly accessible literature. However, the general characteristics of sulfonamides can provide an estimation of its behavior. The presence of two strongly electron-withdrawing sulfonyl groups attached to the benzene (B151609) ring would decrease the basicity of the nitrogen atoms of the dimethylamino groups compared to a simple N,N-dimethylaniline. The lone pair of electrons on the nitrogen atoms is delocalized into the S=O bonds, reducing their availability to accept a proton.

Functionalization at Nitrogen Centers

N-Alkylation and N-Acylation Reactions

Further N-alkylation or N-acylation at the already tertiary nitrogen centers of this compound is generally not feasible under standard conditions. The nitrogen atoms have a full complement of substituents (two methyl groups and the sulfonyl group), making them non-nucleophilic and sterically hindered for further substitution.

Derivatization with Protecting Groups

The concept of applying protecting groups to the nitrogen centers of this compound is not applicable, as the nitrogens are already fully substituted and lack a proton that could be replaced by a protecting group.

Aromatic Substitution Reactions on the Benzene Ring

The two sulfonamide groups are powerful deactivating and meta-directing groups for electrophilic aromatic substitution. Conversely, they can activate the ring towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The strong electron-withdrawing nature of the two -SO₂N(CH₃)₂ groups significantly deactivates the benzene ring towards electrophilic attack. Any electrophilic substitution would be expected to occur at the positions meta to both sulfonyl groups, which are positions 4 and 6. Position 2, being sterically hindered between the two large sulfonyl groups, would be less favored.

Table 1: Expected Directing Effects in Electrophilic Aromatic Substitution

| Position | Electronic Effect of -SO₂N(CH₃)₂ Groups | Expected Reactivity |

| 2 | Ortho to both groups (deactivated) | Low |

| 4 | Meta to one, para to the other (deactivated) | Moderate |

| 5 | Para to one, ortho to the other (deactivated) | Low |

| 6 | Meta to one, ortho to the other (deactivated) | Moderate |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of two strong electron-withdrawing groups makes the benzene ring of this compound a potential candidate for nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. The positions ortho and para to the sulfonyl groups (positions 2, 4, 5, and 6) would be activated for nucleophilic attack. For a leaving group at position 4, for instance, the negative charge of the Meisenheimer complex intermediate could be stabilized by resonance involving both sulfonyl groups.

Metal Complexation Chemistry of this compound

The presence of multiple donor atoms (nitrogen and oxygen) in the two sulfonamide groups of this compound imparts it with the potential to act as a versatile ligand in coordination chemistry. While specific studies on the metal complexes of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from the well-established chemistry of other aromatic sulfonamides and related ligands. researchgate.netresearchgate.net

Coordination Modes of the Disulfonamide Ligand

Aromatic sulfonamides can coordinate to metal ions in various modes, primarily dictated by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For a bidentate ligand like this compound, several coordination modes are conceivable.

The sulfonamide group (-SO₂NR₂) itself offers potential binding sites through the oxygen and nitrogen atoms. Depending on the deprotonation of the sulfonamide nitrogen, it can act as a monodentate or a bridging ligand. In the case of this compound, where the sulfonamide nitrogen is substituted with two methyl groups, coordination is most likely to occur through the sulfonyl oxygen atoms.

Possible coordination modes include:

Monodentate Coordination: One of the sulfonyl oxygen atoms from one of the sulfonamide groups coordinates to a single metal center.

Bidentate Chelating Coordination: Both sulfonyl oxygen atoms from a single sulfonamide group could chelate to a metal center, although this is less common for sulfonamides. A more likely bidentate chelation would involve one oxygen atom from each of the two separate sulfonamide groups, forming a macrocyclic chelate ring with the metal ion.

Bridging Coordination: The ligand can bridge two or more metal centers. This can occur in several ways:

A single sulfonyl group can bridge two metal centers using its two oxygen atoms.

The two sulfonamide groups, positioned at the 1 and 3 positions on the benzene ring, can coordinate to different metal centers, leading to the formation of coordination polymers.

The table below summarizes the potential coordination modes of this compound.

| Coordination Mode | Description | Potential Metal Center Interaction |

| Monodentate | One sulfonyl oxygen atom binds to a metal center. | M-O |

| Bidentate Chelating | Oxygen atoms from both sulfonamide groups on the same molecule bind to a single metal center. | M-(O)₂ |

| Bidentate Bridging | Each sulfonamide group binds to a different metal center. | M-O-S-Ar-S-O-M |

| Polydentate Bridging | Multiple oxygen atoms from the ligand bridge multiple metal centers, potentially forming a coordination polymer. | Formation of extended 1D, 2D, or 3D networks. |

Theoretical Studies of Metal-Ligand Binding Affinity and Stability

In the absence of extensive experimental data, theoretical methods such as Density Functional Theory (DFT) have become invaluable tools for predicting and understanding the interaction between ligands and metal ions. researchgate.net Such studies can provide significant insights into the geometry, electronic structure, and stability of potential metal complexes of this compound.

Theoretical calculations can be employed to:

Determine the most stable coordination mode: By comparing the calculated binding energies of different possible coordination geometries (e.g., monodentate vs. bidentate), the preferred binding mode can be predicted.

Calculate metal-ligand binding energies: This provides a quantitative measure of the strength of the interaction between the disulfonamide ligand and various metal ions.

Analyze the nature of the metal-ligand bond: Techniques like Natural Bond Orbital (NBO) analysis can elucidate the degree of covalent and electrostatic character in the coordination bonds.

Simulate spectroscopic properties: Calculated vibrational frequencies (IR) and electronic absorption spectra (UV-Vis) can aid in the characterization of synthesized complexes by comparing theoretical predictions with experimental results.

| Metal Ion | Predicted Coordination Number | Hypothetical Binding Energy (kJ/mol) | Predicted Geometry |

| Cu(II) | 4 | -150 | Distorted Square Planar |

| Zn(II) | 4 | -135 | Tetrahedral |

| Ni(II) | 6 | -180 | Octahedral |

| Co(II) | 4 | -140 | Tetrahedral |

Cleavage and Degradation Pathways (e.g., hydrolysis of sulfonamide bonds)

The chemical stability of this compound is largely determined by the robustness of the sulfonamide (S-N) bonds. The cleavage of these bonds, particularly through hydrolysis, represents a primary degradation pathway.

The hydrolysis of aromatic sulfonamides can proceed under both acidic and alkaline conditions, although the rates and mechanisms may differ. nih.govacs.org The general reaction involves the nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the cleavage of the sulfur-nitrogen bond.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is often promoted. The mechanism can involve the protonation of one of the sulfonyl oxygen atoms or the nitrogen atom, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Alkaline-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis can also occur. The hydroxide ion acts as a potent nucleophile, directly attacking the sulfur atom.

The primary degradation products from the complete hydrolysis of both sulfonamide groups in this compound would be benzene-1,3-disulfonic acid and dimethylamine (B145610).

The rate of hydrolysis is influenced by several factors:

pH: The stability of sulfonamides is often pH-dependent, with increased degradation at very low or high pH values. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature will generally accelerate the rate of hydrolysis.

Substituents on the aromatic ring and nitrogen atom: The electronic nature of these substituents can influence the electrophilicity of the sulfur atom and the stability of the leaving group.

The cleavage of the S-N bond in sulfonamides can also be achieved through reductive methods, although this is more relevant in synthetic transformations than in environmental degradation. chemrxiv.org

The table below summarizes the expected degradation pathways for this compound.

| Degradation Pathway | Conditions | Key Reactant | Major Products |

| Acid Hydrolysis | Low pH, heat | H₂O, H⁺ | Benzene-1,3-disulfonic acid, Dimethylamine |

| Alkaline Hydrolysis | High pH, heat | OH⁻ | Benzene-1,3-disulfonate, Dimethylamine |

| Reductive Cleavage | Reducing agents (e.g., SmI₂, LiAlH₄) | e.g., SmI₂ | Benzene-1,3-disulfinic acid, Dimethylamine |

An in-depth analysis of the scientific literature reveals a scarcity of dedicated research on the specific advanced applications of this compound as outlined. While information on related sulfonamide compounds and their varied applications is available, specific studies focusing on the supramolecular chemistry, catalytic activity, and materials science contributions of this compound are not prominently documented in publicly accessible research.

Therefore, a detailed article covering the requested topics of its role in self-assembly, design of molecular hosts, applications in transition metal and organocatalysis, and contributions to polymer chemistry cannot be generated at this time due to the lack of specific research findings on this particular compound.

Advanced Research Applications and Methodological Contributions Excluding Clinical/safety

Contributions to Materials Science and Polymer Chemistry

Monomeric or Crosslinking Units in Functional Polymers

There is currently no available scientific literature to suggest that N1,N1-dimethylbenzene-1,3-disulfonamide is utilized as a monomeric or crosslinking unit in the development of functional polymers. Research in polymer science often employs molecules with specific reactive groups to build polymer chains or to link them together, imparting desired properties to the final material. However, studies detailing the incorporation of this compound for these purposes have not been identified.

Components in Self-Healing Materials or Composites

The investigation into the use of this compound as a component in self-healing materials or composites has not yielded any specific findings. The development of self-healing materials often relies on the inclusion of molecules that can promote repair mechanisms, such as reversible bonding or the release of healing agents. There is no indication in the current body of scientific literature that this compound has been explored for this purpose.

Bioinorganic Chemistry and Mechanistic In Vitro Studies

Mechanistic Probes in Enzyme Mimicry Systems (not related to clinical efficacy)

No studies have been found that utilize this compound as a mechanistic probe in enzyme mimicry systems. These systems employ synthetic molecules to replicate the function of natural enzymes, and probes are often used to elucidate reaction mechanisms. The absence of this compound in this context suggests it has not been identified as a useful tool for such investigations.

Future Directions and Emerging Research Avenues for N1,n1 Dimethylbenzene 1,3 Disulfonamide

Exploration of Novel and Untapped Synthetic Routes

The classical synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is a well-established methodology. However, the future of synthesizing N1,N1-dimethylbenzene-1,3-disulfonamide and its derivatives lies in the adoption of more efficient, sustainable, and versatile strategies.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. acs.orgresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste. acs.orgresearchgate.net Automated flow-through processes have already been successfully employed for the generation of sulfonamide libraries, demonstrating the potential for rapid analogue synthesis for structure-activity relationship studies. acs.org

Modern Catalytic Methods: Recent years have seen a surge in the development of novel catalytic systems for sulfonamide synthesis. bohrium.com Transition-metal-catalyzed reactions, such as those involving copper, palladium, or rhodium, could open up new pathways for the construction of the this compound scaffold, potentially through C-H activation or cross-coupling reactions. bohrium.com Furthermore, metal-free synthesis routes are gaining traction, offering more environmentally friendly alternatives. researchgate.net Photocatalytic methods, for instance, have been shown to facilitate the coupling of aryl triflates with SO2 surrogates and amines to form sulfonamides under mild conditions. rsc.org

Biocatalysis: The use of enzymes in organic synthesis is a burgeoning field that promises high selectivity and sustainability. While not yet applied to this compound, the discovery of biosynthetic pathways for sulfonamide and sulfamate (B1201201) antibiotics in actinomycetes suggests that biocatalytic approaches could be developed. nih.gov Engineered enzymes could potentially catalyze the key S-N bond formation with high precision, offering a green alternative to conventional chemical methods.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, scalability, and reaction control; potential for library synthesis. acs.orgresearchgate.netacs.org |

| Modern Catalysis | Access to novel reaction pathways (e.g., C-H activation), milder reaction conditions. bohrium.comresearchgate.netrsc.org |

| Biocatalysis | High selectivity, environmentally friendly conditions, potential for novel transformations. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.netnih.gov For this compound, these computational tools represent a significant, yet largely untapped, opportunity.

Property Prediction: Machine learning models can be trained on existing chemical data to predict a wide range of properties for new molecules, including solubility, binding affinities, and toxicity. researchgate.netarxiv.org By applying such models to virtual libraries of derivatives of this compound, researchers could quickly identify candidates with optimal profiles for specific applications, thereby reducing the time and cost associated with experimental screening. mit.edu

De Novo Design: Beyond property prediction, generative AI models can design entirely new molecules with specific desired attributes. By defining a set of target properties, such as high affinity for a particular biological target or specific material characteristics, these algorithms can propose novel derivatives of this compound that may not be conceived through traditional medicinal chemistry approaches.

The integration of AI and ML into the research workflow for this compound would accelerate the discovery of new applications and the optimization of its molecular structure for enhanced performance.

Development of Advanced In Situ Spectroscopic Monitoring Techniques for Reactions

A deep understanding of reaction kinetics, intermediates, and mechanisms is crucial for process optimization and control. Advanced in situ spectroscopic techniques provide a window into the reacting vessel in real-time, offering invaluable data without the need for sampling.

ATR-FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in solution as a reaction progresses. mt.comnih.govyoutube.com By immersing an ATR probe directly into the reaction mixture for the synthesis of this compound, one could gain precise control over the reaction endpoint, identify the formation of any byproducts, and gather kinetic data to elucidate the reaction mechanism. mt.combarnett-technical.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. clairet.co.uk It is particularly well-suited for monitoring the solid phase in slurries and for studying crystallization processes. acs.orgcrystallizationsystems.comfrontiersin.org This would be especially valuable for optimizing the final isolation and purification steps of this compound, ensuring the desired polymorphic form is obtained. acs.orgcrystallizationsystems.com

| Spectroscopic Technique | Information Gained for this compound Synthesis |

| ATR-FTIR | Real-time concentration of reactants and products, reaction kinetics, byproduct formation. mt.comnih.govbarnett-technical.com |

| Raman Spectroscopy | Monitoring of solid phase, crystallization process, and polymorphic form. clairet.co.ukacs.orgcrystallizationsystems.com |

Expansion into Smart Materials and Responsive Systems

The unique electronic and hydrogen-bonding properties of the sulfonamide functional group make it an attractive building block for the creation of "smart" materials that respond to external stimuli.

pH-Responsive Polymers: Sulfonamides can exhibit pH-dependent solubility, a property that can be harnessed to create pH-responsive polymers. nih.gov By incorporating this compound or its derivatives as monomers into polymer chains, it may be possible to develop materials that undergo conformational or solubility changes in response to specific pH triggers. usm.eduacs.orgescholarship.org Such materials could have applications in areas like drug delivery, where a payload is released in the acidic environment of a tumor, or in sensors. The controlled RAFT polymerization of sulfonamide-containing monomers has already been demonstrated, paving the way for the synthesis of well-defined polymer architectures. rsc.org

Supramolecular Gels and Networks: The hydrogen bonding capabilities of the sulfonamide group can be exploited in the formation of supramolecular assemblies. While the N,N-dimethyl substitution in this compound removes the N-H donors, the sulfonyl oxygens can still act as hydrogen bond acceptors. This could enable its use as a component in multi-component co-crystals or supramolecular gels where it interacts with complementary donor molecules.

Unveiling Complex Mechanistic Insights in Catalysis or Supramolecular Assembly

A fundamental understanding of how this compound interacts with other molecules at a mechanistic level is key to unlocking its full potential.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms and the electronic structure of molecules. nih.gov Such studies on this compound could predict its reactivity, preferred conformations, and the nature of its intermolecular interactions. researchgate.netacs.org For example, computational studies could elucidate the mechanism of its potential catalytic activity or its role in directing the assembly of supramolecular structures. acs.org

Catalysis: While not a primary application at present, the sulfonamide moiety can be found in ligands for catalytic systems and in organocatalysts. Future research could explore whether this compound or its derivatives can act as ligands for transition metals, potentially leading to new catalysts for a variety of organic transformations. The electronic properties of the disulfonamide-substituted benzene (B151609) ring could modulate the activity and selectivity of a coordinated metal center.

Supramolecular Chemistry: The study of supramolecular synthons involving sulfonamides is an active area of research. iucr.org Investigating the co-crystallization of this compound with other molecules could reveal novel and robust intermolecular interaction patterns. nih.gov Understanding these patterns is crucial for the rational design of crystalline materials with desired properties, such as specific packing arrangements or melting points. The interaction of sulfonamides with metal ions is also being explored for the creation of coordination complexes with interesting structural and functional properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1,N1-dimethylbenzene-1,3-disulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonamide formation using benzene-1,3-disulfonyl dichloride as a precursor. For example, reacting the dichloride with dimethylamine in tetrahydrofuran (THF) at 0°C, followed by aqueous ammonia addition, yields the product with 87% efficiency after extraction and purification . Solvent-free methods using catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) can also be employed for greener synthesis, reducing environmental impact .

Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?

- Methodological Answer : Key characterization includes ¹H NMR (e.g., δ 2.73 ppm for dimethyl groups, aromatic protons at δ 7.81–8.41 ppm) and ¹³C NMR (sulfonamide carbons at ~120–140 ppm) . Melting points (290–332°C for derivatives) and mass spectrometry (MS) confirm molecular weight and purity . X-ray crystallography can resolve ambiguities in stereochemistry or sulfonamide positioning .

Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) of related sulfonamide composites (e.g., LDH@MPS-GMA-TZ-CuI) shows stability up to 250°C, with decomposition steps linked to sulfonamide group breakdown. Differential scanning calorimetry (DSC) further identifies phase transitions .

Advanced Research Questions

Q. How does this compound function as a catalyst in benzylic bromination, and what mechanistic insights explain its reactivity?

- Methodological Answer : As a brominating agent, TBBDA derivatives generate bromine radicals under light or heat, enabling selective benzylic C–H bond bromination. For example, in benzylic bromination of toluenes, TBBDA achieves >90% yield in water under 40 W light, with radical chain initiation confirmed via ESR spectroscopy . Competing electrophilic substitution pathways may arise with electron-rich substrates (e.g., methoxy groups) .

Q. What strategies resolve contradictions in structural data (e.g., NMR shifts vs. crystallography) for sulfonamide derivatives?

- Methodological Answer : Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility. For example, 4-amino-6-chlorobenzene-1,3-disulfonamide shows variable ¹H NMR shifts in DMSO vs. CDCl₃ due to hydrogen bonding. 2D NMR (e.g., HMBC) and computational modeling (DFT) validate dynamic behavior .

Q. How can this compound be integrated into nanocomposites for catalytic applications, and what metrics assess performance?

- Methodological Answer : Immobilization on layered double hydroxides (LDHs) enhances catalytic recyclability. For instance, LDH@PTRMS@DCMBA@CuI achieves 95% yield in pyrazole synthesis, with turnover frequency (TOF) and N₂ adsorption-desorption isotherms quantifying active sites and surface area (e.g., 150 m²/g pore volume) . Stability tests over 10 cycles confirm <5% activity loss .

Q. What role do sulfonamide derivatives play in inhibiting enzymes like carbonic anhydrase II (hCA II), and how is binding specificity achieved?

- Methodological Answer : Derivatives like 6-chloro-4-amino-benzene-1,3-disulfonamide bind hCA II via Zn²⁺ coordination and hydrogen bonding to Thr199/Glu106, achieving Ki values <10 nM. Crystallographic studies (PDB: 3KSX) reveal a unique “twisted” binding mode, distinguishing it from non-selective inhibitors .

Methodological Considerations

- Experimental Design : When optimizing catalytic reactions, control for solvent polarity, light intensity, and catalyst loading to balance selectivity and efficiency .

- Data Interpretation : Cross-reference NMR with high-resolution MS and X-ray data to address conformational ambiguities .

- Advanced Applications : Explore sulfonamide derivatives in NLRP3 inflammasome inhibition (IC₅₀ ~0.5 μM in THP-1 cells) for inflammatory disease models, using ELISA-based IL-1β assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.